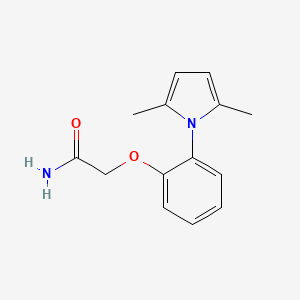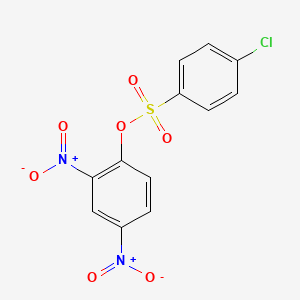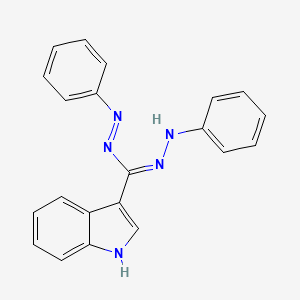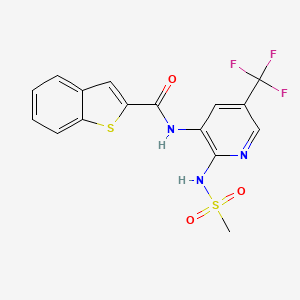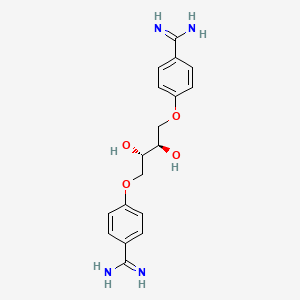
Morpholinophosphonic acid ethyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinophosphonic acid ethyl methyl ester is an organophosphorus compound that features a morpholine ring attached to a phosphonic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholinophosphonic acid ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of morpholine with a phosphonic acid derivative, such as a phosphonic acid chloride, in the presence of an appropriate base. The reaction typically proceeds under mild conditions and yields the desired ester product.
Another method involves the esterification of morpholinophosphonic acid with ethanol and methanol in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinophosphonic acid ethyl methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Morpholinophosphonic acid, ethanol, and methanol.
Reduction: Corresponding phosphine oxide.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Morpholinophosphonic acid ethyl methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of morpholinophosphonic acid ethyl methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl phosphonic acid methyl ester
- Morpholinophosphonic acid
- Dimethyl phosphonic acid ethyl ester
Comparison
Morpholinophosphonic acid ethyl methyl ester is unique due to the presence of both a morpholine ring and a phosphonic acid ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the morpholine ring can enhance the compound’s solubility in water and other polar solvents, making it more versatile for various applications .
Eigenschaften
CAS-Nummer |
90221-37-7 |
|---|---|
Molekularformel |
C7H16NO4P |
Molekulargewicht |
209.18 g/mol |
IUPAC-Name |
4-[ethoxy(methoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C7H16NO4P/c1-3-12-13(9,10-2)8-4-6-11-7-5-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
XWCAQOXICNQKQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N1CCOCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



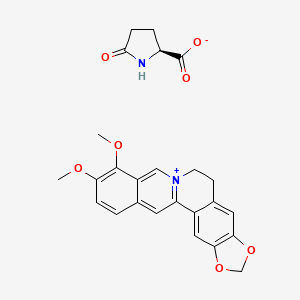
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)
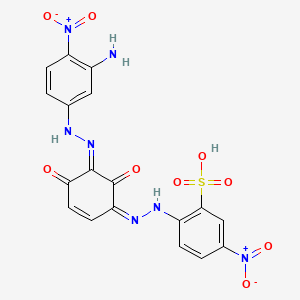
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)

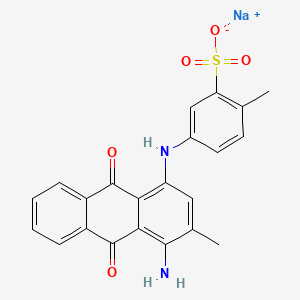

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
